molecular formula C12H15NO2 B2591230 3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid CAS No. 14463-99-1

3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid

Cat. No.: B2591230
CAS No.: 14463-99-1
M. Wt: 205.257
InChI Key: HSASCPKHTQHHLP-UHFFFAOYSA-N
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Description

3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid (CAS 14463-99-1) is a high-purity organic compound with a molecular formula of C12H15NO2 and a molecular weight of 205.26 g/mol . This chemical is provided with a guaranteed purity of 98% and is characterized by a defined structure with the InChI Key HSASCPKHTQHHLP-UHFFFAOYSA-N . As a building block in organic synthesis, this compound features a phenylalanine core derivatized with an allylamine group, making it a valuable intermediate for researchers in medicinal chemistry. It can be utilized in the design and synthesis of more complex molecules, such as optimized receptor antagonists derived from 3-phenylpropanoic acid scaffolds cited in scientific literature . Researchers should note that this compound requires careful handling. It is classified as harmful if swallowed and may cause skin and serious eye irritation . Appropriate personal protective equipment should be worn, and the material should be used only in a well-ventilated area . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-phenyl-2-(prop-2-enylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-8-13-11(12(14)15)9-10-6-4-3-5-7-10/h2-7,11,13H,1,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSASCPKHTQHHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid typically involves the reaction of phenylalanine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Amide Bond Formation and Carboxylic Acid Modifications

The carboxylic acid group undergoes esterification and amidation reactions, enabling derivatization for enhanced solubility or biological activity. For example:

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationMethanol, H₂SO₄ (catalytic), refluxMethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate85–92%
Hydrazide FormationHydrazine hydrate, ethanol, reflux3-Phenyl-2-[(prop-2-en-1-yl)amino]propanehydrazide88%
Azide CouplingNaNO₂, HCl (0–5°C), followed by amine additionN-Alkyl/aryl amides70–80%
  • Hydrazide intermediates (e.g., 9 in ) are precursors for azide-mediated couplings, enabling peptide-like bond formation with amino acids or alkylamines.

  • The carboxylic acid can also be converted to acid chlorides using SOCl₂ or PCl₅ for nucleophilic acyl substitutions .

Allylamine Functionalization

The allylamine group participates in electrophilic and cycloaddition reactions due to its conjugated double bond:

Reaction TypeReagents/ConditionsProductYieldSource
Michael AdditionAcrylonitrile, triethylamine, RTβ-Substituted acrylonitrile adduct65%
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxypropylamine derivative75%
Diels-AlderMaleic anhydride, toluene, refluxBicyclic lactam60%
  • The allylamine’s double bond undergoes regioselective additions, such as Michael reactions with acrylic acid derivatives .

  • Epoxidation generates electrophilic intermediates for further ring-opening reactions .

Aromatic Ring Modifications

The phenyl group facilitates electrophilic substitution reactions:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0–5°C3-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]propanoic acid55%
BrominationBr₂, FeBr₃, CH₂Cl₂, RT3-(4-Bromophenyl) derivative70%
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂OBiarylpropanoic acid analog65%
  • Nitration and bromination occur preferentially at the para position due to steric hindrance from the α-substituents .

  • Cross-coupling reactions enable the introduction of diverse aryl groups .

Biological Activity-Driven Modifications

Derivatives of this compound show potential in medicinal chemistry:

DerivativeBiological TargetKey ModificationActivity (IC₅₀)Source
Hydrazide 9 Histone deacetylase (HDAC)Hydrazide linkage0.8 μM
Piperidine amide 12h Anticancer (quinoxaline targets)Piperidine substitution1.2 μM
TrichloroacetimidateProdrug activationTrichloroacetimidate esterN/A
  • Hydrazide derivatives exhibit HDAC inhibition, while amides with heterocycles (e.g., piperidine) show anticancer activity via quinoxaline-like interactions .

Stereochemical Considerations

The α-carbon’s stereochemistry influences reactivity:

  • Saponification : Hydrolysis of methyl esters (e.g., 3 in ) proceeds without racemization under mild alkaline conditions .

  • Azide Coupling : Racemization is minimized using low-temperature azide intermediates (0–5°C) .

Scientific Research Applications

Chemistry

3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules and pharmaceuticals due to its unique structural features, which facilitate various chemical reactions including oxidation, reduction, and substitution .

Biology

In biological research, this compound has been examined for its potential antimicrobial and antifungal properties. Studies have indicated that derivatives of this compound exhibit significant activity against various pathogens, suggesting its utility in developing new antimicrobial agents .

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound in treating various medical conditions. Its ability to interact with specific molecular targets indicates possible applications in drug development, particularly in oncology and infectious diseases .

Industry

The compound is also explored for its application in material science, particularly in the synthesis of new polymers with enhanced properties. Its unique reactivity allows for modifications that can lead to materials with desirable characteristics for industrial use .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of derivatives based on this compound demonstrated notable antimicrobial activity against several bacterial strains. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition at low concentrations .

CompoundMIC (µg/mL)Target Organism
Derivative A50E. coli
Derivative B100S. aureus

Case Study 2: Pharmaceutical Development

In a pharmaceutical context, researchers synthesized a series of compounds based on this amino acid derivative to assess their efficacy as histone deacetylase inhibitors (HDACIs). The results indicated that certain derivatives exhibited potent antiproliferative activity against cancer cell lines, outperforming standard treatments like doxorubicin .

CompoundIC50 (µM)Cell Line
Compound X0.69HeLa
Doxorubicin2.29HeLa

Mechanism of Action

The mechanism of action of 3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 2: Crystallographic Parameters

Compound Space Group Hydrogen-Bond Motifs Key Interactions Reference
(S,Z)-3-Phenyl-2-[trichloro-dioxo]propanoic acid monohydrate P1 S(6), S(5) N–H···O, C–H···Cl
This compound (hypothetical) Likely C–H···π Allyl π-system interactions

Biological Activity

3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following structural formula:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This compound features a phenyl group and an allylamine moiety, contributing to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Escherichia coli125

These results suggest that the compound is particularly potent against Staphylococcus aureus, with a bactericidal mechanism likely involving the inhibition of protein synthesis and disruption of cell wall integrity .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungi, including Candida species.

Antifungal Efficacy

Fungal StrainMIC (μg/mL)
Candida albicans31.25
Fusarium oxysporum62.5

The antifungal action is attributed to the disruption of fungal cell membranes and inhibition of ergosterol synthesis, which is crucial for fungal cell viability .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation.

Case Study: HeLa Cell Line

In a study evaluating the antiproliferative effects on HeLa cells, the compound exhibited an IC50 value of approximately 11 μM, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors .

Q & A

Q. What synthetic strategies are effective for preparing 3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid?

  • Methodological Answer : The synthesis typically involves coupling a 3-phenylpropanoic acid derivative (e.g., acid chloride or activated ester) with prop-2-en-1-ylamine. Activation of the carboxylic acid using coupling agents like DCC or EDCI in anhydrous conditions facilitates amide bond formation. For example, in structurally related compounds, reactions under inert atmospheres (N₂/Ar) with TLC monitoring yielded products requiring purification via recrystallization or silica-gel chromatography. Critical steps include protecting the amine group (if necessary) and optimizing reaction stoichiometry to minimize byproducts .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms the allylamine moiety (vinyl protons at δ 5.1–5.8 ppm; aromatic protons at δ 7.2–7.5 ppm). The carboxylic acid proton may appear as a broad peak near δ 12 ppm.
  • FT-IR : Key absorption bands include amide C=O stretch (~1650 cm⁻¹) and carboxylic O-H stretch (2500–3000 cm⁻¹). Aromatic C-H stretches appear near 3000–3100 cm⁻¹ .
  • X-ray Crystallography : Provides definitive stereochemical assignment, as demonstrated for the monohydrate form of a related 3-phenylpropanoic acid derivative .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective. A purity threshold of ≥95% is typical for research-grade material.
  • Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N content).
  • Melting Point : Sharp melting ranges (e.g., 122–124°C for a structurally similar thiazolidinone derivative) indicate high purity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : Chiral resolution techniques are critical if the compound has stereocenters. Methods include:
  • Chiral Auxiliaries : Use (R)- or (S)-configured precursors to control stereochemistry during coupling.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze specific enantiomers.
  • Chiral HPLC : Columns like Chiralpak AD-H separate enantiomers, as validated for related amino acid derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions may arise from:
  • Purity Variability : Validate via HPLC and mass spectrometry.
  • Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) across studies.
  • Structural Confounders : Check for tautomerism or hydrate formation using X-ray crystallography. For example, monohydrate forms of similar compounds exhibit altered solubility and bioactivity .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. PubChem-derived data for analogous compounds provide baseline parameters .

Q. What experimental designs are optimal for studying enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • X-ray Crystallography : Resolve enzyme-ligand co-crystal structures to identify interaction hotspots, as applied in studies of phenylalanine derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

  • Methodological Answer :
  • Standardized Solubility Tests : Use the shake-flask method in buffered solutions (pH 7.4) at 25°C.
  • Particle Size Analysis : Ensure consistent particle distribution (e.g., via dynamic light scattering).
  • Hydrate/Solvate Identification : XRD or TGA can detect crystalline forms affecting solubility, as seen in monohydrate derivatives .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Use chiral columns or circular dichroism (CD) to confirm configuration.
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways.
  • Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) meticulously.

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